![molecular formula C6H10N2OS B1381455 [5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol CAS No. 1330751-83-1](/img/structure/B1381455.png)
[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol
Übersicht
Beschreibung
“[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol” is a chemical compound that contains a thiadiazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The compound contains a thiadiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. It also has an isopropyl group (propan-2-yl) and a methanol group attached to the ring .Chemical Reactions Analysis
The reactivity of this compound could be inferred from its functional groups. The thiadiazole ring might participate in nucleophilic substitution reactions, while the methanol group might be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar methanol group might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Anticancer Agent Development
The structural motif of 1,2,4-triazole derivatives, which includes compounds related to “[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol”, has been extensively studied for their potential as anticancer agents. These compounds have shown promising cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer) cells . The ability to form hydrogen bonds with different targets improves pharmacokinetics and pharmacological properties, making them suitable candidates for further development into anticancer drugs .
Antimicrobial Applications
Compounds with a thiadiazol moiety have been recognized for their antimicrobial properties. They can be synthesized and modified to enhance their efficacy against a range of bacterial and fungal pathogens. This makes them valuable in the search for new antibiotics and antifungal agents, especially in the face of rising antibiotic resistance .
Enzyme Inhibition
The 1,3,4-thiadiazol ring system is known to interact with various enzymes, potentially inhibiting their activity. This interaction is crucial in the design of enzyme inhibitors that can be used to treat diseases where enzyme regulation is necessary. For example, they can target aromatase enzymes, which are involved in the biosynthesis of estrogens and are a therapeutic target in certain types of breast cancer .
Agricultural Chemicals
Thiadiazol derivatives are explored for their use in agriculture as fungicides and herbicides. Their ability to inhibit the growth of harmful fungi and weeds without affecting crops makes them an important tool in increasing agricultural productivity and protecting crops from diseases .
Neuroprotective Agents
Research into thiadiazol compounds has indicated potential neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases. Their ability to cross the blood-brain barrier and protect neural tissue from damage is a promising avenue for the development of treatments for conditions like Alzheimer’s and Parkinson’s disease .
Material Science
The unique chemical structure of thiadiazol derivatives allows them to be used in material science, particularly in the development of organic semiconductors and other electronic materials. Their stability and conductive properties are valuable in creating more efficient and durable electronic devices .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS/c1-4(2)6-8-7-5(3-9)10-6/h4,9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEXGIWANSQVGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



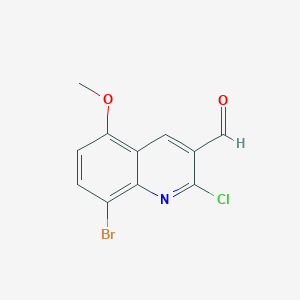
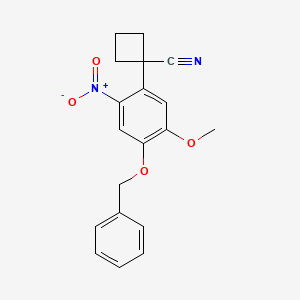
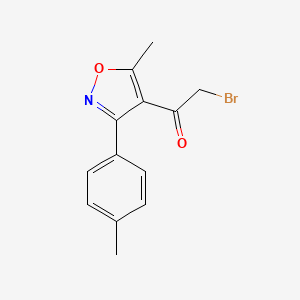


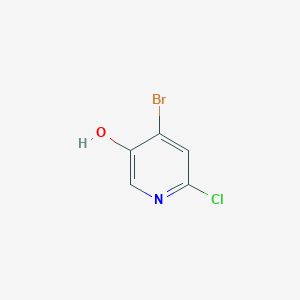
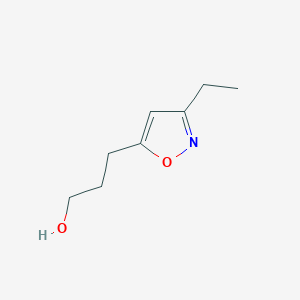
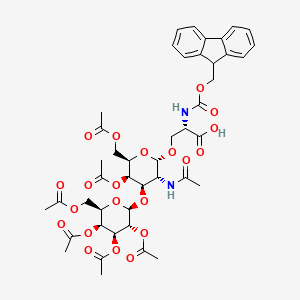
![1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B1381387.png)

![tert-butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1381389.png)
![ethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B1381390.png)

